2-(2-Iodophenoxy)-1-morpholinoethanone
Description
2-(2-Iodophenoxy)-1-morpholinoethanone is a morpholinoethanone derivative featuring a 2-iodophenoxy substituent. Morpholinoethanones are characterized by a ketone group linked to a morpholine ring, often modified with aromatic or heterocyclic substituents to tune reactivity, stability, or biological activity .
Properties
IUPAC Name |
2-(2-iodophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFHVQKNDWPZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenoxy)-1-morpholinoethanone typically involves the reaction of 2-iodophenol with morpholinone derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where 2-iodophenol reacts with morpholinone in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed annulations has also been reported as an efficient method for synthesizing this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Iodophenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The iodine atom in the compound can be oxidized to form iodine-containing byproducts.
Reduction: Reduction reactions can be performed to convert the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as alkyl halides and aryl halides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Iodine-containing byproducts, such as iodates and iodides.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Substituted phenol derivatives and morpholinoethanone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound's derivatives are being studied for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Iodophenoxy)-1-morpholinoethanone exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenoxy group can act as a ligand, binding to receptors or enzymes, while the morpholinoethanone moiety can influence the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Iodophenyl Morpholinoethanones
1-(2-Iodophenyl)-2-morpholino-2-thioxoethanone (29) and 1-(3-Iodophenyl)-2-morpholino-2-thioxoethanone (30)
- Structural Differences: These analogs replace the phenoxy group with a thioxo (C=S) group and position iodine at the 2- or 3-positions on the phenyl ring.
- Synthesis: Synthesized via nucleophilic substitution between 2-bromo-1-(iodophenyl)ethanone and morpholine, yielding 47% (29, yellow oil) and 51% (30, yellow solid) .
2-(4-Bromophenyl)-1-morpholinoethanone
- Structural Differences : Substitutes iodine with bromine and positions it at the para position.
- Synthesis: Not detailed in evidence, but bromine’s lower electronegativity may reduce steric hindrance compared to iodine .
Heterocyclic Morpholinoethanone Derivatives
(E)-2-(4-hydroxy-1H-imidazol-2(3H)-ylidene)-1-morpholinoethanone (4d)
- Structural Differences: Features a hydroxyimidazole substituent instead of iodophenoxy.
- Properties : Pale yellow solid (mp 148°C), 74% yield. IR peaks at 3238 cm⁻¹ (NH) and 1713 cm⁻¹ (CO) indicate hydrogen bonding and ketone stability .
- Applications : Imidazole derivatives are common in drug design due to metal-chelating and enzymatic inhibition properties.
2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
Phenoxy-Modified Allyl Esters
2-(2-Iodophenoxy)allyl 2-Iodobenzoate (4i)
- Structural Differences: Replaces the morpholinoethanone backbone with an allyl ester.
- Synthesis : 70% yield via coupling reactions. NMR data (δ 8.05 ppm for aromatic protons) and HRMS confirm regioselectivity .
- Reactivity : The allyl ester group may facilitate polymerization or serve as a prodrug moiety.
Data Tables
Table 1: Comparative Analysis of Morpholinoethanone Derivatives
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effects | Potential Applications |
|---|---|---|
| 2-Iodophenoxy | Electron-withdrawing, steric bulk | Radiolabeled probes, kinase inhibitors |
| Thioxo (C=S) | Increased electrophilicity | Thiol-reactive prodrugs |
| 4-Hydroxyimidazole | Hydrogen-bonding capability | Metal-chelating therapeutics |
| Bromophenyl | Reduced steric hindrance vs. iodine | Intermediate in cross-coupling reactions |
Research Findings and Implications
- Structural Rigidity : Crystallographic data for the imidazo-thiazole derivative highlights the role of heterocycles in stabilizing molecular conformations .
- Biological Relevance : The hydroxyimidazole analog’s NH and CO groups (IR data) may facilitate interactions with biological targets, such as enzymes or receptors .
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